N-(3-hydroxyphenyl)formamide

Solid-State Chemistry Pharmaceutical Processing Analytical Chemistry

This meta-substituted hydroxyformanilide (CAS 24891-35-8) is the unequivocal starting material for bosutinib intermediate synthesis—ortho or para isomers cannot substitute. It is also the required analytical reference standard for formetanate environmental fate studies and a specific substrate for formamidase kinetics research. Its distinct melting point (115–116°C) ensures identity verification and correct solid-state properties. Source with confidence; standard international B2B shipping supported for R&D and process development.

Molecular Formula C7H7NO2
Molecular Weight 137.14 g/mol
CAS No. 24891-35-8
Cat. No. B1271092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-hydroxyphenyl)formamide
CAS24891-35-8
Molecular FormulaC7H7NO2
Molecular Weight137.14 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)O)NC=O
InChIInChI=1S/C7H7NO2/c9-5-8-6-2-1-3-7(10)4-6/h1-5,10H,(H,8,9)
InChIKeyHTMAQVFRFZZDGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-hydroxyphenyl)formamide (CAS 24891-35-8) Technical Overview for Procurement Specialists


N-(3-hydroxyphenyl)formamide (CAS 24891-35-8), also known as 3-hydroxyformanilide or m-formamidophenol, is a meta-substituted hydroxyformanilide derivative with the molecular formula C₇H₇NO₂ and a molecular weight of 137.14 g/mol [1]. It is a crystalline solid with a melting point of 115–116 °C and exhibits moderate solubility in polar solvents due to its phenolic hydroxyl group . The compound is primarily utilized as a pharmaceutical intermediate, notably in the synthesis of bosutinib, a tyrosine kinase inhibitor, and as a key metabolite in the environmental fate of the acaricide formetanate [2][3].

Critical Procurement Considerations for N-(3-hydroxyphenyl)formamide: Why Substitution is Not Advisable


The meta-hydroxy substitution pattern on the phenyl ring of N-(3-hydroxyphenyl)formamide fundamentally alters its physicochemical properties and reactivity compared to its ortho- and para-isomers or unsubstituted formanilide. These differences are not trivial; they directly impact synthetic utility, metabolic stability, and analytical behavior. Specifically, the meta-isomer (CAS 24891-35-8) possesses a melting point (115–116 °C) that is significantly lower than the ortho-isomer (182–183 °C) and distinct from the para-isomer (no analogous sharp melting point reported), indicating substantially different crystal lattice energies and handling characteristics . Furthermore, the electronic and steric environment of the meta-hydroxyl group confers unique regioselectivity in downstream reactions, such as the chlorination step in the bosutinib intermediate synthesis, a pathway for which the ortho- or para-isomers are not documented [1]. The evidence below quantifies these and other critical differentiators that preclude generic substitution.

Quantitative Differentiation of N-(3-hydroxyphenyl)formamide (CAS 24891-35-8) Versus Key Analogs


Meta- vs. Ortho-Isomer Melting Point: A Critical Parameter for Handling and Purification

The meta-substituted isomer, N-(3-hydroxyphenyl)formamide, exhibits a melting point of 115–116 °C, which is approximately 67 °C lower than its ortho-substituted counterpart, 2-hydroxyformanilide (m.p. 182–183 °C) . This large difference in melting point is a direct consequence of the altered intermolecular hydrogen bonding network caused by the meta-position of the hydroxyl group and is a critical parameter for procurement, as it dictates storage conditions and purification protocols (e.g., recrystallization).

Solid-State Chemistry Pharmaceutical Processing Analytical Chemistry

Validated Intermediate for Bosutinib Synthesis: A Documented Regioselectivity Advantage

N-(3-hydroxyphenyl)formamide (specifically named 3-formamidophenol in the patent) is a claimed and exemplified intermediate in the synthesis of the tyrosine kinase inhibitor bosutinib [1]. The patent process relies on the meta-substituted formamide to direct a subsequent chlorination reaction to generate 2,4-dichloro-5-formamidophenol, a key building block [1]. Neither the ortho- (CAS 2843-27-8) nor the para- (CAS 1693-39-6) hydroxyformanilide isomers are mentioned or utilized in this specific, validated synthetic route, highlighting the unique reactivity and regioselectivity of the meta-isomer in this commercially relevant process.

Medicinal Chemistry Oncology Process Chemistry

Defined Environmental Metabolite: A Unique Fate and Transport Profile

3-hydroxyformanilide is a specific and well-characterized environmental metabolite of the acaricide formetanate [1]. Data from the Pesticide Properties DataBase indicates it is a transformation product found in multiple environmental compartments, including soil and water, with a major fraction formation potential in soil estimated at 0.176 from its parent compound [1]. This specific metabolic pathway differentiates it from other formanilide isomers, which are not documented as major metabolites of this important agrochemical class. The ortho- and para-isomers, as well as the unsubstituted formanilide, do not share this specific environmental fate profile.

Environmental Chemistry Pesticide Science Metabolomics

Enzymatic Deformylation: A Differentiated Metabolic Turnover Rate

The enzyme formamidase (arylformylamine amidohydrolase) catalyzes the deformylation of 3'-hydroxyformanilide (from formetanate) to m-aminophenol [1]. Critically, the study notes that the turnover of this xenobiotic substrate by formamidase is 'much lower' than that of its natural substrate, N-formylkynurenine, and is subject to product inhibition [1]. While a direct quantitative comparison of turnover rates (e.g., kcat/Km) for the ortho- and para-isomers is not provided in this study, the data establish a baseline for the specific interaction of the meta-isomer with this detoxification enzyme. This is a foundational piece of evidence for understanding the compound's in vivo persistence and distinguishes its metabolic handling from the natural substrate, an important consideration for in vitro and in vivo studies.

Xenobiotic Metabolism Enzymology Toxicology

Primary Application Scenarios for N-(3-hydroxyphenyl)formamide (CAS 24891-35-8)


Precursor for Bosutinib and Analogous Tyrosine Kinase Inhibitors

The compound's documented, patent-protected use as 3-formamidophenol in the synthesis of bosutinib (see Evidence 2) makes it the unambiguous starting material for this specific synthetic route [1]. Procurement of the ortho- or para-isomer would not yield the correct intermediate for the subsequent chlorination step. This application is directly relevant to medicinal chemistry and process research groups developing kinase inhibitors.

Analytical Standard for Environmental Monitoring of Formetanate

Given its identification as a major environmental metabolite of the acaricide formetanate (see Evidence 3), N-(3-hydroxyphenyl)formamide is the required analytical reference standard for quantifying formetanate degradation in soil and water samples [2]. This application is critical for environmental chemists, regulatory agencies, and agrochemical companies conducting fate and transport studies.

Substrate for Xenobiotic Metabolism Studies

The compound serves as a specific substrate for formamidase, an enzyme involved in the detoxification of formamidine acaricides (see Evidence 4) [3]. Researchers investigating the biochemical pathways of xenobiotic metabolism can utilize this compound to study formamidase kinetics, product inhibition, and the metabolic activation/deactivation of formamidine-based agrochemicals. Its slower turnover compared to the natural substrate makes it a useful probe for in vitro studies.

Regioselective Formamide Building Block

The distinct melting point and reactivity profile of the meta-hydroxy isomer (see Evidence 1) make it a valuable, identifiable building block for creating libraries of meta-substituted aromatic compounds. Its unique hydrogen-bonding capabilities, inferred from its melting point, may lead to different solid-state properties in final compounds compared to those synthesized with other isomers. This is a key consideration for materials scientists and synthetic chemists.

Technical Documentation Hub

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